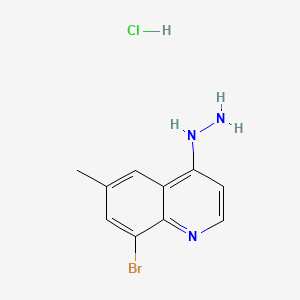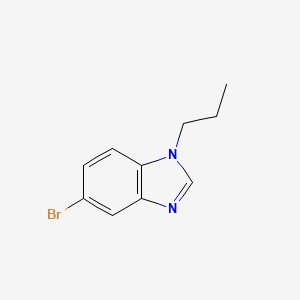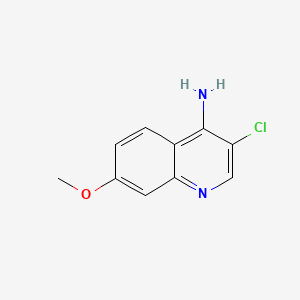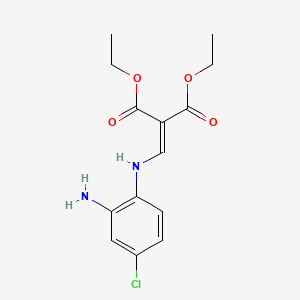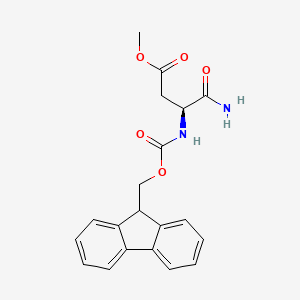
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester is a complex organic compound known for its applications in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of succinic acid with methanol in the presence of a catalyst to form succinic acid methyl ester. This ester is then reacted with (S)-3-amino-2-hydroxypropanoic acid to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and confirm its structure.
化学反应分析
Types of Reactions
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, modified succinamic acid derivatives, and various substituted products depending on the reagents used.
科学研究应用
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: The compound is used in the study of protein structure and function, as it allows for the selective modification of amino acids in peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents, where precise control over peptide sequences is crucial.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions using piperidine. This allows for the stepwise assembly of peptides with high precision.
相似化合物的比较
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- Methyl N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysinate hydrochloride
Uniqueness
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester is unique due to its specific structure, which combines the Fmoc protecting group with a succinamic acid methyl ester backbone. This combination allows for versatile applications in peptide synthesis, providing both protection and functionalization capabilities. The compound’s stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
methyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-18(23)10-17(19(21)24)22-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,24)(H,22,25)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUCZMLSVIOLG-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
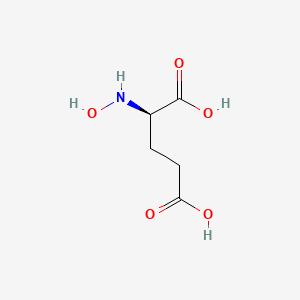
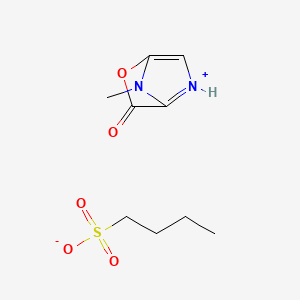
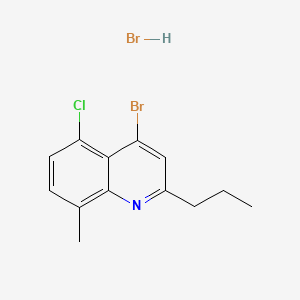
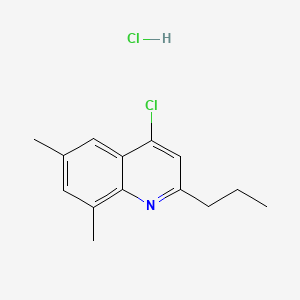
![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)
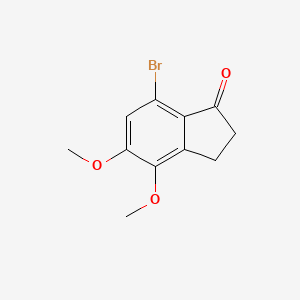
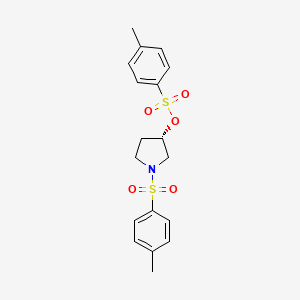
![2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione](/img/structure/B598059.png)
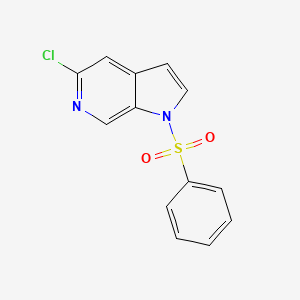
![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)
